molecular formula C25H37N3O B12117067 N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide

N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide

Cat. No.: B12117067
M. Wt: 395.6 g/mol
InChI Key: JMLCFZZJAOEPBN-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide is a complex organic compound characterized by its unique adamantane and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of adamantan-1-yl-ethylamine, which is then reacted with 4-benzylpiperazine. The final step involves the acylation of the resulting intermediate with acetic anhydride or a similar acylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide is unique due to the combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C25H37N3O

Molecular Weight

395.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide

InChI

InChI=1S/C25H37N3O/c1-19(25-14-21-11-22(15-25)13-23(12-21)16-25)26-24(29)18-28-9-7-27(8-10-28)17-20-5-3-2-4-6-20/h2-6,19,21-23H,7-18H2,1H3,(H,26,29)

InChI Key

JMLCFZZJAOEPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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